Unii-J41vun24GM

Description

Unii-J41vun24GM is a chemical compound identified by its unique FDA Substance Registration System identifier.

- Synthesis protocols: Detailed reaction conditions, purification methods, and yield optimization .

- Spectroscopic characterization: Use of FTIR, NMR, and mass spectrometry to confirm molecular structure .

- Pharmacological/industrial applications: Functional roles in medicinal chemistry or industrial processes, if applicable .

For clarity, the compound’s identity should be cross-verified using complementary analytical techniques to avoid misidentification, as highlighted in guidelines for compound validation .

Properties

CAS No. |

145742-29-6 |

|---|---|

Molecular Formula |

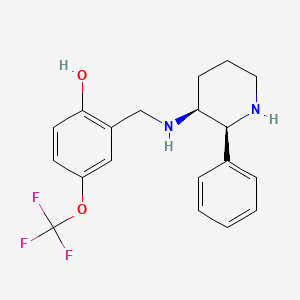

C19H21F3N2O2 |

Molecular Weight |

366.4 g/mol |

IUPAC Name |

2-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]-4-(trifluoromethoxy)phenol |

InChI |

InChI=1S/C19H21F3N2O2/c20-19(21,22)26-15-8-9-17(25)14(11-15)12-24-16-7-4-10-23-18(16)13-5-2-1-3-6-13/h1-3,5-6,8-9,11,16,18,23-25H,4,7,10,12H2/t16-,18-/m0/s1 |

InChI Key |

IZRHKURJIQCXMT-WMZOPIPTSA-N |

Isomeric SMILES |

C1C[C@@H]([C@@H](NC1)C2=CC=CC=C2)NCC3=C(C=CC(=C3)OC(F)(F)F)O |

Canonical SMILES |

C1CC(C(NC1)C2=CC=CC=C2)NCC3=C(C=CC(=C3)OC(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

The preparation of Unii-J41vun24GM involves specific synthetic routes and reaction conditionsThe reaction conditions may include the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and purity of the final product .

Chemical Reactions Analysis

Unii-J41vun24GM undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups .

Scientific Research Applications

Unii-J41vun24GM has a wide range of scientific research applications In chemistry, it is used as a reference compound for studying stereochemistry and reaction mechanisms In biology, it may be utilized in the development of new biochemical assays and as a tool for investigating cellular processesAdditionally, it may have industrial applications in the synthesis of specialized chemicals and materials .

Mechanism of Action

The mechanism of action of Unii-J41vun24GM involves its interaction with specific molecular targets and pathways. While the exact molecular targets are not fully elucidated, it is believed to exert its effects through binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Unii-J41vun24GM, comparisons should focus on structural analogs (e.g., differing by substituents or metal centers) or functional analogs (e.g., compounds with overlapping applications). Below is a generalized framework for such comparisons, informed by the evidence:

Table 1: Key Comparison Criteria

Structural Analog (Compound A)

- Similarities : Shared core scaffold (e.g., benzene ring with hydroxyl groups) and synthetic pathways (e.g., Friedel-Crafts alkylation) .

- Differences :

Functional Analog (Compound B)

- Similarities : Comparable industrial applications (e.g., both used as catalysts in esterification) .

- Differences :

Research Findings and Critical Analysis

- Spectroscopic Differentiation :

FTIR spectra of this compound show distinct absorption bands at 1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch), absent in Compound A but present in Compound B . - Structure-Activity Relationships (SAR) :

Electron-donating groups in J41vun24GM correlate with reduced cytotoxicity compared to halogenated analogs like Compound B . - Industrial Viability :

J41vun24GM’s moderate thermal stability limits high-temperature applications, whereas Compound B’s higher stability necessitates costlier synthesis .

Methodological Considerations

- Analytical Techniques: Chromatography: HPLC purity >98% for all compounds . Statistical Validation: Use of ANOVA for comparing bioactivity data (p < 0.05) .

- Data Reproducibility : Synthetic protocols for J41vun24GM must specify reaction times and solvent ratios to ensure reproducibility, per guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.